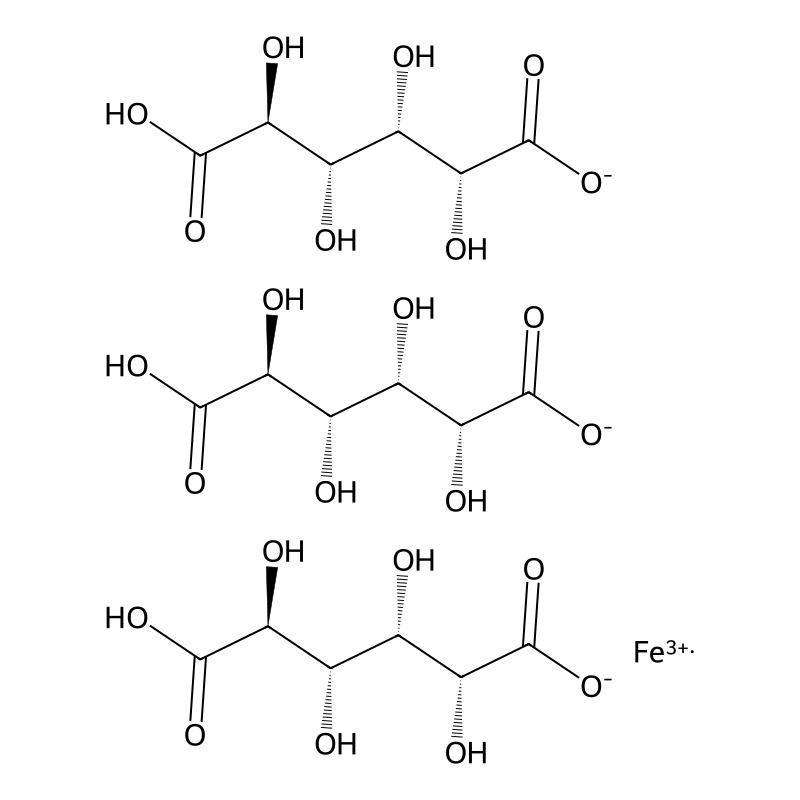Ferric saccharate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Ferric saccharate is a complex of ferric iron (iron in the +3 oxidation state) and sucrose, a disaccharide sugar. It is primarily utilized in medical settings as an intravenous iron preparation for treating iron deficiency anemia, particularly in patients who are unable to tolerate oral iron supplements or have chronic kidney disease. The compound is characterized by its ability to release iron in a controlled manner, which is essential for effective erythropoiesis (red blood cell production) without causing significant adverse effects.
Ferric saccharate's unique formulation allows for controlled release of iron while minimizing adverse reactions compared to other intravenous iron therapies.
Ferric saccharate is synthesized through a straightforward reaction between ferric hydroxide and sucrose. The synthesis process typically involves:
- Dissolving ferric hydroxide in water.
- Adding sucrose to the solution.
- Heating the mixture to facilitate the formation of the complex.
In industrial settings, production may involve high-temperature cyclic concentration techniques to ensure stability and efficacy of the final product .
Ferric saccharate is primarily used in the treatment of:
- Iron Deficiency Anemia: Particularly in patients with chronic kidney disease or those undergoing dialysis who require rapid replenishment of iron stores.
- Intravenous Iron Supplementation: It is administered when oral iron supplements are ineffective or poorly tolerated.
The compound has shown efficacy in increasing serum ferritin levels and improving hemoglobin concentrations in clinical settings .
Interaction studies have revealed that ferric saccharate can influence the absorption and efficacy of other medications. For instance, it may decrease the absorption of certain bisphosphonates like clodronic acid, potentially leading to reduced therapeutic effectiveness . Additionally, interactions with antioxidants such as vitamin C have been studied; vitamin C can enhance the release of iron from ferric saccharate under acidic conditions, which may facilitate better utilization of iron for erythropoiesis
Ferric saccharate shares similarities with other intravenous iron preparations but exhibits unique properties that distinguish it from these compounds. Below are some similar compounds:Compound Name Unique Features Iron Sucrose Lower incidence of allergic reactions; used for chronic kidney disease . Ferric Gluconate Typically used for similar indications but may have different pharmacokinetics
Other CAS
Dates
Explore Compound Types








